1-Phenylcycloheptene

Oxidation Chemistry Synthetic Methodology Ring Strain Effects

1-Phenylcycloheptene (CAS 25308-75-2), molecular formula C₁₃H₁₆ and molecular weight 172.27 g/mol, is a seven-membered cycloalkene featuring an endocyclic double bond conjugated with a phenyl substituent. The compound exists as a liquid at ambient temperature, with a measured density of 0.958 g/cm³, refractive index of 1.539, and boiling point of 266.2 °C at 760 mmHg.

Molecular Formula C13H16
Molecular Weight 172.27 g/mol
CAS No. 25308-75-2
Cat. No. B1347628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylcycloheptene
CAS25308-75-2
Molecular FormulaC13H16
Molecular Weight172.27 g/mol
Structural Identifiers
SMILESC1CCC=C(CC1)C2=CC=CC=C2
InChIInChI=1S/C13H16/c1-2-5-9-12(8-4-1)13-10-6-3-7-11-13/h3,6-8,10-11H,1-2,4-5,9H2
InChIKeyJHHXUKFFAQKYGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylcycloheptene CAS 25308-75-2: Core Properties and Procurement Identifiers


1-Phenylcycloheptene (CAS 25308-75-2), molecular formula C₁₃H₁₆ and molecular weight 172.27 g/mol, is a seven-membered cycloalkene featuring an endocyclic double bond conjugated with a phenyl substituent [1]. The compound exists as a liquid at ambient temperature, with a measured density of 0.958 g/cm³, refractive index of 1.539, and boiling point of 266.2 °C at 760 mmHg [2]. Its photophysical behavior is governed by a relaxed triplet energy determined via time-resolved photoacoustic calorimetry [3]. The compound's synthetic utility as a precursor for cycloheptane-based nucleoside analogues and its role as an intermediate in seratrodast production are well documented [4][5]. This product specification is intended for research and development applications requiring a seven-membered phenylcycloalkene with defined thermochemical and reactivity parameters.

Why 1-Phenylcycloheptene Cannot Be Substituted with Other 1-Phenylcycloalkenes in Critical Applications


The chemical reactivity of 1-phenylcycloalkenes is fundamentally governed by ring size, which dictates the ground-state strain energy, conformational flexibility, and the stability of reaction intermediates [1]. Simple substitution of 1-phenylcycloheptene with its six- or eight-membered analogs (e.g., 1-phenylcyclohexene or 1-phenylcyclooctene) leads to divergent product distributions, altered reaction pathways, and significant differences in thermochemical outcomes [2][3]. For instance, oxidation reactions with chromic anhydride-pyridine complex yield entirely different products—epoxides for the seven- and eight-membered rings versus α,β-unsaturated ketones for smaller rings [4]. Similarly, addition of hypobromous acid produces a consistent 3:1 product ratio for both 1-phenylcycloheptene and 1-phenylcyclooctene, whereas the six-membered analog yields a complex mixture [5]. These quantifiable divergences preclude generic interchange and necessitate precise compound selection for reproducible experimental outcomes.

Quantitative Differentiation of 1-Phenylcycloheptene from Closest Analogs: Evidence-Based Procurement Guide


Oxidation Product Divergence: Epoxide vs. Ketone Formation with Chromic Anhydride-Pyridine Complex

In oxidation with chromic anhydride-pyridine complex, 1-phenylcycloheptene (1c) and 1-phenylcyclooctene (1d) yield epoxides as major products, whereas the five- and six-membered analogs produce α,β-unsaturated ketones [1]. This divergent outcome stems from ring size-dependent stabilization of allylic intermediates, enabling targeted access to seven-membered epoxide building blocks not attainable with smaller ring analogs [1].

Oxidation Chemistry Synthetic Methodology Ring Strain Effects

Addition of Hypobromous Acid: Distinct Product Ratios for 1-Phenylcycloheptene vs. 1-Phenylcyclohexene

Reaction of 1-phenylcycloheptene with N-bromosuccinimide (NBS) in aqueous DMSO generates 3-bromo-2-phenylcycloheptene and 2-phenylcyclohept-2-enol in a 3:1 ratio [1]. This consistent product distribution matches that of 1-phenylcyclooctene, but diverges sharply from 1-phenylcyclohexene, which yields a complex mixture of 3-bromo-2-phenylcyclohexene and 2-bromo-1-phenylcyclohexanol [1].

Alkene Functionalization Electrophilic Addition Synthetic Utility

Thermochemistry: Isomerization Energy of cis-1-Phenylcycloheptene to Its Strained trans-Isomer

The heat of isomerization (Ect) for cis-1-phenylcycloheptene to its highly strained trans isomer has been experimentally determined using acid-catalyzed trapping and time-resolved photoacoustic calorimetry [1]. This Ect value is reported to be significantly higher than that calculated by molecular mechanics for unsubstituted cycloheptene [1]. Combined with isomerization energies for cis-1-phenylcyclohexene and cis-1-phenylcyclooctene, these values serve as benchmarks for evaluating computational approaches to strained cycloalkenes [2].

Thermochemistry Strain Energy Computational Modeling

Relaxed Triplet Energy: 1-Phenylcycloheptene as a Photophysical Reference

The relaxed triplet energy of 1-phenylcycloheptene has been quantified using time-resolved photoacoustic calorimetry [1]. This value aligns with previous studies of other alkenes and provides a key data point for understanding excited-state behavior in cycloheptene derivatives [1]. The triplet-triplet absorption spectra observed for 1-phenylcycloheptene closely resemble those of styrene and 1-phenylpropene, indicating a perpendicular (phantom) triplet state of the styrene moiety [2].

Photochemistry Triplet Energy Photoacoustic Calorimetry

Photochemical Addition of Protic Solvents: Product Distribution Across Ring Sizes

Direct photolysis of 1-phenylcycloheptene in acetic or propionic acid yields primarily the corresponding ester, with minor hydrogenation and alkylation products [1]. In contrast, the eight-membered analog 1-phenylcyclooctene produces 1-phenylbicyclo[5.1.0]octane under identical UV irradiation [1]. This divergent photochemical behavior underscores the critical influence of ring size on excited-state reaction pathways.

Photochemistry Synthetic Methodology Ring Size Effects

Synthetic Utility as a Precursor: High-Yield Conversion to 7-Bromo-1-phenylcycloheptene

1-Phenylcycloheptene serves as an efficient precursor for the synthesis of 7-bromo-1-phenylcycloheptene via bromination, achieving a 90% isolated yield [1]. This high conversion efficiency enables subsequent auto-debromine-coupling reactions to construct novel [7-6-6] tricyclic systems not found in natural or synthetic products [1]. The process proceeds from bromobenzene via Grignard reaction followed by dehydration to generate the cycloheptene framework [1].

Synthetic Intermediate Bromination Yield Optimization

Optimal Research and Industrial Use Cases for 1-Phenylcycloheptene CAS 25308-75-2


Epoxide Building Block Synthesis via Ring Size-Selective Oxidation

When synthetic schemes require a seven-membered epoxide intermediate, 1-phenylcycloheptene is the required substrate. Oxidation with chromic anhydride-pyridine complex yields epoxides as major products, whereas smaller ring analogs produce α,β-unsaturated ketones [1]. This divergent outcome enables researchers to bypass multi-step epoxidation sequences by directly selecting the appropriate ring-sized phenylcycloalkene.

Reproducible Allylic Bromination for Derivatization

For reactions requiring predictable allylic bromination, 1-phenylcycloheptene offers a consistent 3:1 product ratio of 3-bromo-2-phenylcycloheptene to 2-phenylcyclohept-2-enol when treated with NBS in aqueous DMSO [2]. This uniformity, shared with 1-phenylcyclooctene but absent in 1-phenylcyclohexene, ensures reproducible downstream derivatization and eliminates batch-to-batch variability.

Thermochemical Benchmarking for Computational Strained Alkene Models

The experimentally determined cis→trans isomerization energy (Ect) and relaxed triplet energy of 1-phenylcycloheptene serve as critical validation points for molecular mechanics and quantum mechanical calculations of strained cycloalkenes [3][4]. Researchers developing or refining computational methods for alkene strain should utilize this compound as a reference standard.

High-Efficiency Precursor for Tricyclic Scaffold Construction

1-Phenylcycloheptene enables the synthesis of 7-bromo-1-phenylcycloheptene in 90% isolated yield, a key intermediate for constructing [7-6-6] tricyclic diaryl adducts via auto-debromine-coupling [5]. This pathway provides access to novel tricyclic frameworks not accessible through other cycloalkene precursors, making it valuable for diversity-oriented synthesis and medicinal chemistry.

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